2-isobutyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide
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Overview
Description
2-isobutyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes an isoindoline core, a pyridine ring, and an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isobutyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.
Introduction of Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis.
Addition of Isobutyl Group: The isobutyl group can be added through an alkylation reaction using an appropriate alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-isobutyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-isobutyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Research: It is used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-isobutyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-isobutyl-1,3-dioxo-5-isoindolinecarboxylic acid
- 2-isobutyl-N-(4-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxamide
Uniqueness
2-isobutyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-methylpropyl)-1,3-dioxo-N-pyridin-4-ylisoindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11(2)10-21-17(23)14-4-3-12(9-15(14)18(21)24)16(22)20-13-5-7-19-8-6-13/h3-9,11H,10H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYXGEINRWLDSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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